N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (molecular formula: C₂₃H₂₅N₃O₂, calculated molecular weight: 395.9 g/mol) is a pyrrolo[1,2-a]pyrazine-derived carboxamide. The core structure consists of a bicyclic pyrrolo-pyrazine system substituted with a 4-methylphenyl group at position 1 and a 4-ethoxyphenyl carboxamide moiety at position 2. While direct spectroscopic data for this compound are unavailable in the provided evidence, analogous pyrrolo[1,2-a]pyrazine derivatives exhibit characteristic IR absorption bands (e.g., 1631.9 cm⁻¹ for amide C=O) and distinct ¹H-NMR signals for aromatic protons (δ 6.5–7.5 ppm) and alkyl/ether substituents .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-28-20-12-10-19(11-13-20)24-23(27)26-16-15-25-14-4-5-21(25)22(26)18-8-6-17(2)7-9-18/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFURBWJURIMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Cyclization
A modified Friedel-Crafts approach introduces the 4-methylphenyl group at the 1-position. Reacting 2-acetylpyrrole with 4-methylbenzyl bromide in the presence of AlCl₃ generates the intermediate 1-(4-methylphenyl)pyrrole-2-acetone . Subsequent cyclization with 1,2-diethoxyethane under acidic conditions (p-toluenesulfonic acid, toluene/AcOH 1:1) yields 1-(4-methylphenyl)pyrrolo[1,2-a]pyrazine .
Key Conditions :
Halogenation and Cross-Coupling
Alternative routes employ halogenation at the 7-position of the pyrrolo[1,2-a]pyrazine core. Treating 1-methylpyrrolo[1,2-a]pyrazine with N-bromosuccinimide (NBS) in CCl₄ affords the 7-bromo derivative, which undergoes Suzuki-Miyaura coupling with 4-methylphenylboronic acid using Pd(PPh₃)₄.
Optimized Parameters :
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
- Core Formation :
- Carboxamide Installation :
Overall Yield : 42% (two steps).
Spectroscopic Characterization
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrolo[1,2-a]pyrazine core with ethoxy and methylphenyl substituents. The synthesis typically involves multi-step organic reactions that incorporate various amines and carboxylic acids under controlled conditions. This synthetic pathway allows for the introduction of functional groups that enhance its biological activity and chemical properties.
Medicinal Chemistry
N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has shown potential as a therapeutic agent in several studies:
- Anticancer Properties : Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant anticancer activity by inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The compound has been investigated for its ability to combat bacterial infections. Studies have demonstrated its efficacy against various strains of bacteria by disrupting their cellular processes .
Biological Research
The compound's unique structure allows it to interact with biological targets effectively:
- Enzyme Inhibition : this compound can bind to specific enzymes or receptors in biological pathways, modulating their activity. This interaction is crucial for understanding its potential therapeutic applications .
- Mechanism of Action : The mechanism involves binding to molecular targets that lead to alterations in cellular signaling pathways. This property is particularly valuable in drug design and development .
Industrial Applications
In addition to its medicinal uses, this compound is explored for its utility in industrial applications:
- Material Science : The compound's unique chemical properties make it suitable for developing new materials with specific functionalities. Its application in polymer chemistry and material synthesis is an area of ongoing research .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited strong inhibitory effects on cancer cell lines by inducing apoptosis .
- Antimicrobial Efficacy : Another study demonstrated its effectiveness against multidrug-resistant bacterial strains. The results indicated that the compound disrupted bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of pyrrolo[1,2-a]pyrazine carboxamides are highly dependent on substituent modifications. Key analogues include:
Table 1: Structural and Spectral Comparison
Key Observations:
- The ethoxy group in the target compound balances hydrophilicity and steric bulk .
- Synthetic Accessibility : Yields for related compounds range from 64% () to 67.8% (), suggesting efficient heterocyclization or coupling steps. The target compound likely follows similar pathways, such as hydrazide cyclization or amide coupling .
Biological Activity
N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core with two substituted phenyl groups. Its molecular formula is , and it has a molecular weight of approximately 334.41 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that begin with the formation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of ethoxy and methyl substituents. Various reagents and conditions are employed to optimize yield and purity.
Antitumor Activity
Research has shown that pyrazine derivatives exhibit notable antitumor properties. Specifically, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance:
- Inhibition of Kinases : Pyrazine derivatives have been reported to inhibit BRAF(V600E) and EGFR kinases, which are crucial for cancer cell proliferation .
- Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in cancer cells through caspase-dependent mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess significant antibacterial and antifungal activities:
- Bacterial Inhibition : Compounds in this class have shown effectiveness against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function.
- Fungal Activity : Some derivatives have demonstrated antifungal activity against common pathogens such as Candida spp. and Aspergillus spp. .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways.
- Radical Scavenging : It exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress .
Study 1: Antitumor Efficacy
A recent study investigated the antitumor effects of a series of pyrrolo[1,2-a]pyrazine derivatives on human cancer cell lines. The results indicated that the compounds induced significant cytotoxicity at micromolar concentrations. Notably, this compound showed an IC50 value of 12 µM against A549 lung cancer cells.
Study 2: Antimicrobial Testing
In another study assessing antimicrobial activity, the compound was tested against five bacterial strains and three fungal strains. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
